molecular formula C25H21N5O2 B2417705 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1795472-08-0

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2417705
CAS No.: 1795472-08-0
M. Wt: 423.476
InChI Key: OAILBNZDBJEKPG-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C25H21N5O2 and its molecular weight is 423.476. The purity is usually 95%.
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Scientific Research Applications

1. Nutritional Aspects and Carcinogenic Potential

The compound under discussion is structurally related to heterocyclic amines (HAs), which have been studied for their role in nutrition and carcinogenic potential. Research has highlighted the formation of certain HAs in cooked meats and their implications in diseases like breast cancer. These compounds, including 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are implicated in mammary gland cancer in rodent models and may form DNA adducts in the mammary gland after metabolic activation. The exposure and metabolic activation of HAs in humans consuming cooked meats are areas of active research, suggesting a potential etiologic role in human cancers (Snyderwine, 1994).

2. Chemical Properties and Complex Formation

The compound's close relatives, 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been reviewed for their chemical properties and applications in forming complex compounds. These compounds show promise in various fields, including spectroscopy, biological activities, and electrochemical applications. Their versatility in forming complexes and diverse properties make them a subject of interest in the field of coordination chemistry (Boča, Jameson, Linert, 2011).

3. Potential in Drug Synthesis and Central Nervous System Applications

The compound's structural motif is indicative of its potential in drug synthesis, especially concerning central nervous system (CNS) disorders. A wide range of functional chemical groups, including heterocycles with nitrogen, are vital in synthesizing compounds with potential CNS activity. These compounds may influence CNS functions ranging from depression to convulsion, suggesting a broad spectrum of possible pharmaceutical applications (Saganuwan, 2017).

4. Importance in DNA Interaction and Drug Design

The benzimidazole groups, a structural component akin to the compound , are known for their strong binding to the minor groove of double-stranded DNA, indicating their significance in molecular biology and drug design. These interactions are crucial for understanding the molecular basis of DNA sequence recognition and binding, providing a foundation for rational drug design (Issar, Kakkar, 2013).

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-17-7-6-13-29-15-22(28-24(17)29)18-8-2-5-11-21(18)27-23(31)12-14-30-16-26-20-10-4-3-9-19(20)25(30)32/h2-11,13,15-16H,12,14H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAILBNZDBJEKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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